molecular formula C13H9F3N4OS B2702282 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034286-75-2

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2702282
CAS No.: 2034286-75-2
M. Wt: 326.3
InChI Key: CZBXVPCNQXSIJW-UHFFFAOYSA-N
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Description

The compound “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide” belongs to the class of triazolo[4,3-a]pyridine derivatives . These derivatives are known to exhibit a broad range of biological activities, including antibacterial and antifungal effects .


Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyridine derivatives has been reported in the literature . The process typically involves multi-step reactions under microwave irradiation conditions, starting from 2,3-dichloropyridine and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyridine core with a trifluoromethyl group at the 8-position and a thiophene-3-carboxamide group attached via a methylene bridge .


Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives are known to undergo various chemical reactions. For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Heterocyclic Compound Synthesis : Research has demonstrated the utility of enaminones and related compounds in synthesizing a wide array of heterocyclic compounds, including pyrazoles, pyridines, and triazoles, which show promising antitumor and antimicrobial activities (Riyadh, 2011). These synthetic pathways offer new routes to potentially bioactive molecules with varied structural motifs.

  • Cardiovascular Agent Development : A study highlighted the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including thiophene, showing notable coronary vasodilating and antihypertensive activities, indicating their potential as cardiovascular agents (Sato et al., 1980).

  • Metal-Free Synthetic Strategies : Innovations in synthetic chemistry have enabled the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation, showcasing a novel, efficient approach to constructing these heterocyclic frameworks with high yields and short reaction times (Zheng et al., 2014).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the development of novel antimicrobial agents (Bhuiyan et al., 2006).

  • Antitumor Potential : The cytotoxic effects of synthesized compounds have been assessed against various cancer cell lines, including human breast and liver carcinoma cells, showing inhibition effects comparable to standard treatments. This research underscores the potential of these compounds in cancer therapy (Riyadh, 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the broad range of activities exhibited by triazolo[4,3-a]pyridine derivatives, there is potential for the development of new therapeutic agents .

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c14-13(15,16)9-2-1-4-20-10(18-19-11(9)20)6-17-12(21)8-3-5-22-7-8/h1-5,7H,6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXVPCNQXSIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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